

# Docosyl isooctanoate physical and chemical properties

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## Compound of Interest

Compound Name: Docosyl isooctanoate

Cat. No.: B15177234

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## Technical Guide: Docosyl Isooctanoate

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Overview of **Docosyl Isooctanoate** (CAS 84896-43-5)

## Executive Summary

This document provides a technical overview of **docosyl isooctanoate**. Despite a comprehensive search of scientific literature and chemical databases, publicly available experimental data on the physical and chemical properties of **docosyl isooctanoate** is scarce. This guide presents the available identifying information and computed data. In light of the absence of specific experimental protocols, a general methodology for the characterization of long-chain esters is provided as a reference for researchers. Furthermore, a logical workflow for compound characterization is visualized.

## Compound Identification

**Docosyl isooctanoate** is a long-chain ester. The following identifiers have been confirmed:

- IUPAC Name: docosyl 6-methylheptanoate
- CAS Number: 84896-43-5
- Molecular Formula:  $C_{30}H_{60}O_2$

## Physical and Chemical Properties

Specific experimental data for the physical and chemical properties of **docosyl isooctanoate** are not readily available in the public domain. The table below contains computed values, which can serve as estimations.

Property	Value (Computed)	Data Source
Molecular Weight	452.80 g/mol	Guidechem
Topological Polar Surface Area (PSA)	26.3 Å <sup>2</sup>	Guidechem
logP (Octanol-Water Partition Coefficient)	10.57	Guidechem

## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **docosyl isooctanoate** have not been found in the reviewed literature. However, a general workflow for the characterization of a novel long-chain ester is presented below. This can be adapted for **docosyl isooctanoate**.

Objective: To synthesize and characterize **docosyl isooctanoate**.

Materials:

- Docosanol
- Isooctanoic acid (or its acid chloride/anhydride)
- Appropriate solvent (e.g., toluene, dichloromethane)
- Acid or base catalyst (if necessary)
- Standard laboratory glassware and purification apparatus (e.g., column chromatography, distillation equipment)
- Analytical instrumentation (NMR, FT-IR, Mass Spectrometry, DSC)

## Methodology:

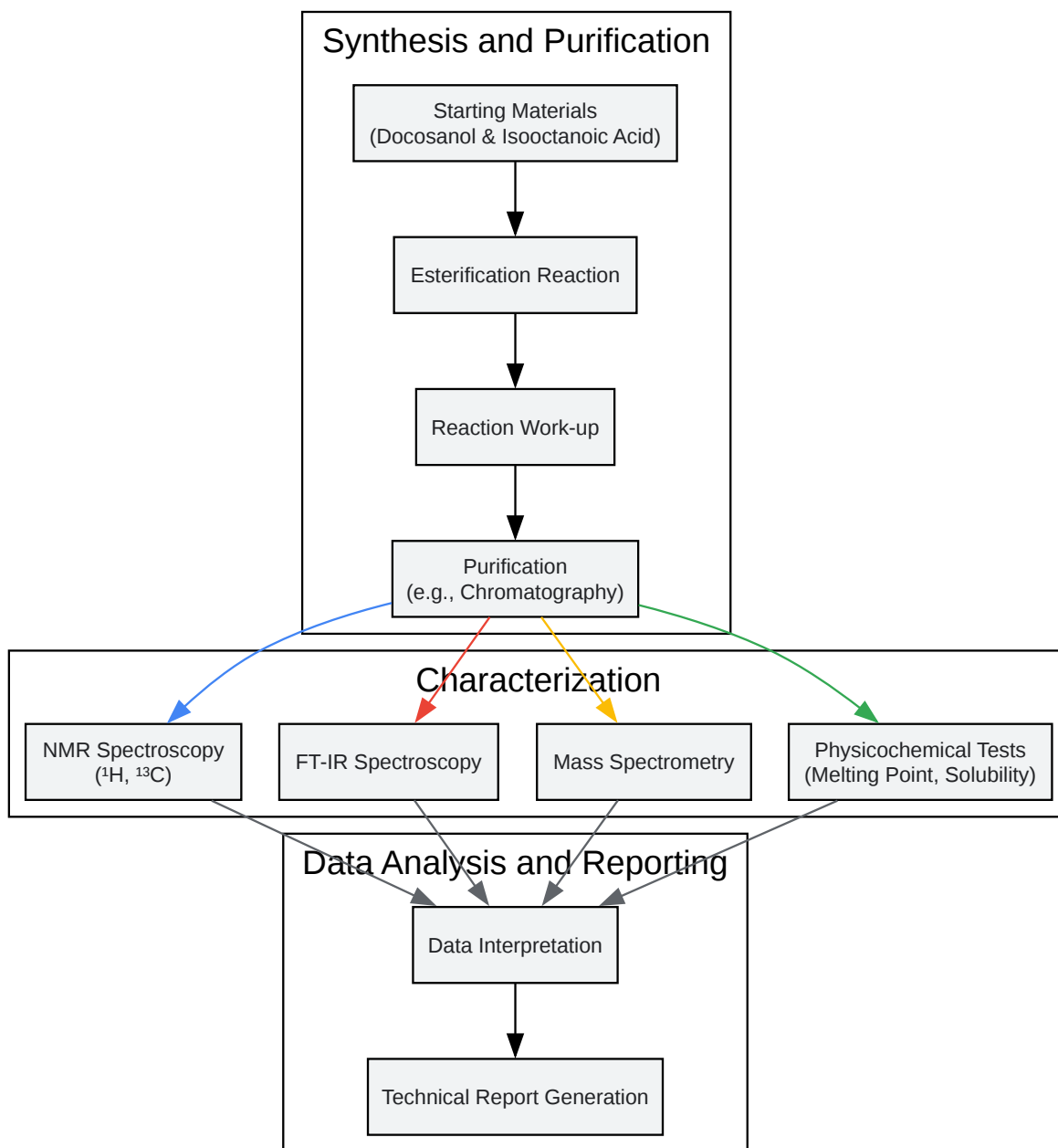
- Synthesis:
  - The synthesis would typically involve an esterification reaction between docosanol and isooctanoic acid or a derivative.
  - A common method is the Fischer-Speier esterification, which involves refluxing the alcohol and carboxylic acid in the presence of an acid catalyst.
  - Alternatively, for higher yields and milder conditions, the reaction of docosanol with isooctanoyl chloride in the presence of a non-nucleophilic base could be employed.
  - The reaction progress would be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).
- Purification:
  - Upon completion, the reaction mixture would be worked up to remove the catalyst and unreacted starting materials.
  - Purification of the crude product would likely be achieved by column chromatography on silica gel or by recrystallization.
- Structural Characterization:
  - Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be acquired to confirm the structure of the ester, identifying the characteristic proton and carbon signals of the docosyl and isooctanoate moieties.
  - Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum would be recorded to identify the key functional groups, most notably the ester carbonyl ( $\text{C}=\text{O}$ ) stretch.
  - Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.
- Physicochemical Characterization:

- Melting Point: The melting point would be determined using a differential scanning calorimeter (DSC) or a standard melting point apparatus.
- Solubility: The solubility in various solvents (e.g., water, ethanol, acetone, hexane) would be assessed.
- Appearance: The physical state (e.g., solid, liquid, wax) and color at room temperature would be recorded.

## Logical Workflow for Compound Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like **docosyl isoctanoate**.

## General Workflow for Chemical Compound Characterization

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## General Workflow for Chemical Compound Characterization

## Biological Activity and Signaling Pathways

There is no information available in the scientific literature regarding any biological activity or signaling pathways associated with **docosyl isooctanoate**. Further research would be required to investigate its potential roles in biological systems.

## Conclusion

**Docosyl isooctanoate** is a chemical entity for which detailed experimental data is not widely available. This guide has provided the known identifying information and a general framework for its experimental characterization. Researchers interested in this compound will need to perform de novo synthesis and a full suite of analytical tests to establish its physical, chemical, and biological properties.

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